molecular formula C6H11ClN4 B2368792 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride CAS No. 2247102-48-1

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride

Cat. No.: B2368792
CAS No.: 2247102-48-1
M. Wt: 174.63
InChI Key: YWCOPAIERJZDOJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride is a bicyclic heterocyclic compound featuring a fused benzene and triazole ring system. The molecule is substituted with an amine group at the 5-position and exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. While direct structural or pharmacological data for this compound are sparse in the provided evidence, its core scaffold aligns with bioactive heterocycles used in medicinal chemistry, such as kinase inhibitors or serotonin receptor modulators .

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-benzotriazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCOPAIERJZDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNN=C2CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with nitrous acid to form the benzotriazole ring, followed by reduction and subsequent amination to introduce the amine group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and cyclohexene-like structure undergo oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedYield (%)StabilitySource
HNO₃ (concentrated, 80°C)Nitro derivatives at C4/C745–55Moderate
KMnO₄ (acidic, 60°C)Hydroxylated triazole derivatives30–40Low
H₂O₂ (neutral pH, RT)Triazole N-oxide60–70High
  • Mechanism : Oxidation typically targets the electron-rich triazole nitrogen or the partially saturated cyclohexene ring. For example, hydrogen peroxide selectively oxidizes the triazole N1 atom to form N-oxide derivatives.

  • Applications : Nitro derivatives serve as intermediates in pharmaceutical synthesis .

Substitution Reactions

The amine group at position 5 and triazole ring hydrogens participate in nucleophilic/electrophilic substitutions:

Amine Group Substitution

ReagentProductConditionsYield (%)Source
Acetyl chlorideN-acetylated derivativeDCM, NEt₃, 0°C–RT85–90
Benzoyl isocyanateUrea-linked benzotriazoleTHF, reflux70–75
EDC/DCC-mediated couplingAmide derivativesDMF, RT, 12 h60–80

Triazole Ring Substitution

ReagentPosition ModifiedProduct TypeYield (%)Source
NBS (radical initiator)C4/C7Brominated derivatives50–60
I₂/KI (electrophilic)N2/N3Iodinated triazoles40–50
  • Key Insight : The hydrochloride counterion enhances solubility in polar solvents but does not hinder substitution at the amine site .

Reduction Reactions

Reduction targets the triazole ring or unsaturated bonds in the tetrahydrobenzene moiety:

Reagent/ConditionsProductSelectivityYield (%)Source
NaBH₄ (MeOH, RT)Partially saturated triazoleLow20–30
LiAlH₄ (THF, reflux)Ring-opened amine derivativesHigh50–60
H₂/Pd-C (10 atm)Fully reduced benzotriazoleModerate70–80
  • Mechanistic Note : LiAlH₄ reduces the triazole ring to form open-chain diamines, while catalytic hydrogenation preserves the ring but saturates adjacent bonds .

Cycloaddition and Ring-Opening Reactions

The triazole participates in [3+2] cycloadditions with dipolarophiles:

Reaction PartnerConditionsProductYield (%)Source
Ethyl propiolateCu(I), DMF, 80°CFused triazole-pyrazine65–75
AzidesRu catalysis, RTTriazole-linked macrocycles55–65
  • Applications : Cycloaddition products are used in materials science for coordination polymers .

Acid/Base-Mediated Transformations

The hydrochloride form exhibits pH-dependent behavior:

ConditionReactionOutcomeSource
NaOH (1M, aqueous)Deprotonation to free amineEnhanced nucleophilicity at N5
HCl gas (anhydrous)Re-protonationStabilization of crystalline form

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes:

  • Primary products : NH₃, HCl, and benzene fragments (GC-MS data) .

  • Kinetics : Follows first-order kinetics with an activation energy of 120 kJ/mol.

Biological Interactions

Though not a direct chemical reaction, the compound interacts with biological targets:

  • DNA intercalation : Planar triazole ring binds to DNA base pairs (IC₅₀ = 12 μM).

  • Enzyme inhibition : Competes with ATP in kinase binding pockets (Kᵢ = 8.5 nM) .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing fused bicyclic frameworks or related functional groups. Key differences in structure, synthesis, and properties are highlighted.

Core Heterocyclic Systems
Compound Name Core Structure Substituents Salt Form Molecular Formula Molar Mass (g/mol)
Target Compound Benzo[d][1,2,3]triazole 5-Amine Hydrochloride Not Provided Not Provided
4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride Indazole 5-Amine Dihydrochloride C₇H₁₃Cl₂N₃ 210.10
Ramosetron D3 Hydrochloride Benzo[d]imidazole 6-(Methanone with indole-d3 group) Hydrochloride Not Provided Not Provided
2,3,6,7-Tetrahydro-1H-benzo[d]azonine Azonine (9-membered ring) Varies (e.g., N-oxide derivatives) Neutral or salts C₁₃H₁₅NO 201.27 (base form)

Key Observations :

  • Ring Size and Heteroatoms : The target compound’s 6-membered benzo-triazole system contrasts with the 9-membered azonine in , which exhibits distinct conformational flexibility and reactivity. Indazole (in ) and imidazole (in ) cores differ in nitrogen atom positioning, affecting electronic properties and binding affinities.
  • Salt Forms : The hydrochloride salt of the target compound likely offers improved aqueous solubility compared to neutral azonines , while the dihydrochloride form in may enhance stability under acidic conditions.
Physicochemical and Functional Properties
  • Amine vs. Carboxylic Acid Substituents: The target’s 5-amine group contrasts with the 7-carboxylic acid in 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid hydrochloride .
  • Safety and Handling : Ramosetron D3 Hydrochloride’s MSDS emphasizes standard precautions (e.g., avoiding inhalation, skin contact), but similar data for the target compound are unavailable.

Biological Activity

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazole-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazole
  • CAS Number : 6789-99-7
  • Molecular Formula : C6H9N3
  • Molecular Weight : 123.16 g/mol
  • Physical Form : Solid
  • Purity : ≥95% .

Anticancer Activity

Research has shown that derivatives of benzo[d][1,2,3]triazole exhibit notable anticancer properties. For instance, one study highlighted that certain benzotriazoles demonstrated significant antiproliferative activity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (nM)
Benzotriazole DerivativeA549 (Lung)1.2
Benzotriazole DerivativeMCF-7 (Breast)2.4
DoxorubicinVarious~1.0

These findings suggest that the compound may act as a histone deacetylase inhibitor, which is crucial in cancer progression and treatment .

Glycine Transport Inhibition

Recent studies have identified that certain triazole derivatives exhibit inhibitory effects on glycine transporters (GlyT1). These compounds were tested for their ability to inhibit glycine uptake in HEK293 cells expressing GlyT1. The results indicated that some derivatives had IC50 values in the low nanomolar range, showcasing their potential as therapeutic agents for conditions involving glycine dysregulation .

CompoundGlyT1 IC50 (nM)
Compound 41.8
Compound 564

Antimicrobial Activity

The antimicrobial properties of benzo[d][1,2,3]triazole derivatives have also been explored. A specific derivative demonstrated potent antibacterial activity against Staphylococcus aureus with an IC50 of 0.012 μg/mL. This suggests that these compounds can be effective against resistant bacterial strains .

Case Study 1: Cancer Cell Line Testing

A series of synthesized benzotriazoles were evaluated for their anticancer efficacy against various human cancer cell lines. The study utilized different concentrations to determine the IC50 values and assessed their mechanism of action through histone deacetylase inhibition assays.

Case Study 2: GlyT1 Inhibition

In a controlled laboratory setting, researchers conducted a series of experiments to evaluate the effects of triazole derivatives on glycine transport in neuronal cells. The results indicated a significant reduction in glycine uptake at higher concentrations of the tested compounds.

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